molecular formula C25H20N2O5S B11641862 4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B11641862
M. Wt: 460.5 g/mol
InChI Key: DEKKZDJSWAVJPX-HMAPJEAMSA-N
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Description

4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a sulfanylideneimidazolidinylidene group, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves multiple steps, typically starting with the preparation of the methoxyphenyl and benzoic acid derivatives. The key steps include:

    Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base.

    Synthesis of the Sulfanylideneimidazolidinylidene Group: This involves the reaction of an appropriate amine with carbon disulfide and an aldehyde or ketone to form the imidazolidinylidene ring.

    Coupling Reactions: The final step involves coupling the methoxyphenyl and sulfanylideneimidazolidinylidene intermediates with the benzoic acid derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Chemical Reactions Analysis

4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the imidazolidinylidene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Scientific Research Applications

4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, leading to its biological effects.

Comparison with Similar Compounds

4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID can be compared with other similar compounds, such as:

    4-Methoxybenzoic Acid: A simpler compound with a methoxy group attached to the benzoic acid moiety.

    4-(4-Methoxyphenoxy)benzoic Acid: A compound with a methoxyphenoxy group attached to the benzoic acid moiety.

    Sulfanylideneimidazolidinylidene Derivatives: Compounds with similar imidazolidinylidene rings but different substituents.

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

4-[[4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C25H20N2O5S/c1-31-20-12-8-19(9-13-20)27-23(28)22(26-25(27)33)14-16-4-10-21(11-5-16)32-15-17-2-6-18(7-3-17)24(29)30/h2-14H,15H2,1H3,(H,26,33)(H,29,30)/b22-14-

InChI Key

DEKKZDJSWAVJPX-HMAPJEAMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)NC2=S

Origin of Product

United States

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